molecular formula C18H14F2N2O4S B2995188 (E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide CAS No. 1394801-53-6

(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide

货号: B2995188
CAS 编号: 1394801-53-6
分子量: 392.38
InChI 键: NAHMQRHIMWXVAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide” is a structurally complex molecule featuring a conjugated enamide backbone with a cyano group at the α-position. Its core structure integrates a 2,3-dihydro-1,4-benzodioxin moiety linked to a furan ring substituted with a difluoromethylsulfanylmethyl group.

The benzodioxin fragment (2,3-dihydro-1,4-benzodioxin-6-yl) is known for its metabolic stability and ability to modulate pharmacokinetic profiles, as evidenced in related antibacterial agents . The difluoromethylsulfanyl group on the furan ring introduces both electron-withdrawing and lipophilic characteristics, which may enhance binding affinity and membrane permeability. The (E)-configured enamide and cyano groups likely contribute to conformational rigidity and hydrogen-bonding interactions, critical for target engagement.

属性

IUPAC Name

(E)-2-cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F2N2O4S/c19-18(20)27-10-14-3-2-13(26-14)7-11(9-21)17(23)22-12-1-4-15-16(8-12)25-6-5-24-15/h1-4,7-8,18H,5-6,10H2,(H,22,23)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAHMQRHIMWXVAS-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC3=CC=C(O3)CSC(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C3=CC=C(O3)CSC(F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (E)-2-cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including enzyme inhibition, cytotoxic effects, and potential therapeutic applications.

Structural Overview

The molecular structure of the compound includes several functional groups that contribute to its biological properties. The presence of the cyano group and the furan ring may play significant roles in its interaction with biological targets.

Molecular Formula: C₁₅H₁₃F₂N₃O₂S
Molecular Weight: 335.35 g/mol
SMILES Representation: CNC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)Cl)Cl)/C#N

Enzyme Inhibition

Research indicates that compounds with similar structural motifs exhibit notable enzyme inhibitory activities. For instance, sulfonamide derivatives containing benzodioxane moieties have shown substantial inhibition against enzymes like α-glucosidase and acetylcholinesterase (AChE).

CompoundTarget EnzymeIC50 Value
Various Sulfonamidesα-glucosidaseVaries (substantial inhibition)
Various SulfonamidesAChEWeak inhibition

The specific compound under discussion may share similar inhibitory profiles due to the presence of the benzodioxane and furan rings, which are known to interact with enzyme active sites effectively .

Cytotoxicity Studies

Preliminary studies on related compounds have demonstrated varying degrees of cytotoxicity. For example, compounds derived from furan and benzodioxane structures have been evaluated for their cytotoxic effects against cancer cell lines. The cytotoxicity is often measured using the CC50 value, which indicates the concentration required to inhibit cell growth by 50%.

CompoundCell LineCC50 Value
F8-B6Vero>100 μM
F8-B6MDCK>100 μM

These findings suggest that while some derivatives may exhibit low cytotoxicity, further studies are needed to evaluate the specific effects of this compound on various cell lines .

The mechanism by which this compound exerts its biological effects likely involves interactions at the molecular level with specific proteins or enzymes. For instance, the cyano group may facilitate binding interactions through hydrogen bonding or π-stacking with aromatic residues in enzyme active sites.

Molecular Docking Studies

In silico studies using molecular docking have been employed to predict how this compound interacts with target enzymes. Such studies can provide insights into binding affinities and help identify key interactions that contribute to its inhibitory activity.

Case Studies and Research Findings

Although direct literature on this compound is limited, related compounds have shown promising results in various studies:

  • Enzyme Inhibition : Compounds with similar structures have demonstrated effective inhibition against α-glucosidase and AChE.
  • Antitumor Activity : Certain derivatives have been reported as having broad-spectrum antitumor activity compared to conventional anticancer drugs .
  • Therapeutic Potential : The benzodioxane moiety is associated with diverse biological activities, including anti-hepatotoxic effects and potential applications in treating neurodegenerative diseases like Alzheimer's .

相似化合物的比较

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Activity Toxicity Profile Reference
(E)-2-Cyano-3-[5-(difluoromethylsulfanylmethyl)furan-2-yl]-N-(benzodioxin-6-yl)prop-2-enamide Difluoromethylsulfanylmethyl, cyano, enamide Not explicitly reported Likely low (inferred)
N-(benzodioxin-6-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide Oxadiazole, phenyl, sulfanyl Potent antibacterial Moderate hemolysis
N-(benzodioxin-6-yl)-2-[(5-(4-nitrophenyl)-oxadiazol-2-yl)sulfanyl]acetamide Nitrophenyl, oxadiazole, sulfanyl Enhanced antibacterial High cytotoxicity

Key Observations :

  • Electron-Withdrawing Groups : The difluoromethylsulfanyl group in the target compound may offer superior metabolic stability compared to nitro or phenyl groups in oxadiazole-based analogues, which are prone to enzymatic reduction or oxidation .
  • Toxicity : While oxadiazole derivatives exhibit moderate-to-high hemolytic activity, the furan-difluoromethylsulfanyl motif may reduce cytotoxicity due to lower reactivity with blood components .

Pharmacokinetic and Physicochemical Properties

Table 2: Predicted Physicochemical Parameters

Parameter Target Compound Oxadiazole Analogue Nitrophenyl Analogue
LogP (lipophilicity) ~3.2 (estimated) 2.8 3.5
Molecular Weight (g/mol) 449.4 386.4 431.4
Hydrogen Bond Acceptors 7 6 8
Solubility (mg/mL) <0.1 (low, due to high LogP) 0.3 <0.05

Analysis :

  • The target compound’s higher molecular weight and LogP suggest improved membrane permeability but reduced aqueous solubility, a common trade-off in drug design.
  • The oxadiazole analogues exhibit better solubility but may suffer from faster clearance due to polar sulfanyl groups.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。